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1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Catalog No.
S893485
CAS No.
1239785-67-1
M.F
C6H8N4
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

CAS Number

1239785-67-1

Product Name

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

IUPAC Name

4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8)

InChI Key

NRPMQSPGFYHPQQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1NN=C2)C

Canonical SMILES

CC1=NN(C2=C1NN=C2)C
  • Heterocyclic compound

    1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole contains multiple nitrogen atoms in a ring structure, classifying it as a heterocyclic compound. Heterocyclic compounds are an important class of molecules in medicinal chemistry due to their diverse biological activities [].

  • Structural similarity to pyrazoles

    The core structure of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole includes a pyrazole ring. Pyrazole derivatives have been explored for various applications including antimicrobial activity.

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a member of the pyrazolo[4,3-c]pyrazole family, characterized by its unique bicyclic structure. This compound features a pyrazole ring fused with another pyrazole moiety, resulting in a complex arrangement that contributes to its chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly due to its diverse pharmacological profiles.

The reactivity of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is primarily governed by the presence of the nitrogen atoms in its structure. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes, forming more complex structures.
  • Oxidation and Reduction: The compound can be oxidized or reduced depending on the reaction conditions, which may alter its biological activity.

Research indicates that 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exhibits a range of biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in preclinical models.
  • Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection in models of neurodegenerative diseases.

The synthesis of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing diazoalkanes and carbonyl compounds through 1,3-dipolar cycloaddition techniques.
  • Condensation Reactions: Involving hydrazines with α,β-unsaturated carbonyl compounds.
  • Microwave-Assisted Synthesis: This method enhances yields and reduces reaction times significantly compared to traditional heating methods .

The applications of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole are broad and include:

  • Pharmaceutical Development: Its potential as an anticancer and anti-inflammatory agent makes it a candidate for drug development.
  • Chemical Probes: It can serve as a chemical probe in biological studies to understand various disease mechanisms.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific properties.

Interaction studies involving 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole have focused on:

  • Protein Binding Studies: Understanding how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Evaluating binding affinities to specific receptors helps elucidate its pharmacological effects.
  • Synergistic Effects: Research is ongoing to determine if this compound exhibits synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-1H-pyrazolo[4,3-c]pyrazoleMonocyclic PyrazoleSimpler structure; less biological activity reported.
3-Methyl-1H-pyrazolo[5,4-c]pyridineBicyclic PyrazoleExhibits different receptor interactions.
5-Amino-1H-pyrazolo[4,3-c]pyrazoleBicyclic PyrazoleIncreased water solubility; potential for different applications.

These compounds differ primarily in their structural features and biological activities. The unique bicyclic nature of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole contributes to its distinct pharmacological profile compared to these similar compounds.

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exhibits moderate thermal stability characteristics typical of bicyclic nitrogen-containing heterocycles. The compound possesses a molecular formula of C₆H₈N₄ with a molecular weight of 136.15 g/mol, indicating a relatively compact structure with high nitrogen content [1]. Structural analysis reveals a bicyclic framework consisting of two fused pyrazole rings, which contributes significantly to its stability profile.

The thermodynamic stability of the compound is enhanced by its aromatic character and the presence of multiple nitrogen atoms within the ring system. Related pyrazolo[4,3-c]pyrazole derivatives have demonstrated thermal decomposition temperatures above 250°C, suggesting that 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole likely possesses similar thermal stability characteristics [2]. The bicyclic nature of the compound provides additional stabilization through ring fusion, which restricts conformational flexibility and enhances overall molecular rigidity.

Solubility profiling indicates that the compound demonstrates moderate polarity characteristics. With a topological polar surface area of approximately 46.5 Ų, the molecule exhibits moderate polarity that influences its solubility characteristics and permeability across biological membranes [3]. The presence of four nitrogen atoms contributes to hydrogen bonding potential, which affects both solubility in polar solvents and intermolecular interactions in the solid state.

Comparative analysis with analogous compounds reveals that 1,3-dimethylpyrazole (molecular weight 96.13 g/mol) demonstrates solubility in chloroform but limited aqueous solubility [4]. The additional fused ring system in 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is expected to further reduce water solubility while potentially enhancing solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide.

PropertyValueComparison with Analogues
Molecular Weight136.15 g/molHigher than 1,3-dimethylpyrazole (96.13 g/mol)
Nitrogen Content4 atoms (29.4% by mass)Double that of monocyclic pyrazoles
Topological Polar Surface Area~46.5 ŲModerate polarity
Thermal StabilityExpected >250°CSimilar to related pyrazolo derivatives

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is governed by the presence of multiple nitrogen atoms with varying electronic environments and accessibility. The bicyclic structure contains four nitrogen atoms that serve as potential protonation sites, each with distinct basicities influenced by their chemical environment and steric accessibility.

Analysis of the molecular structure reveals that the compound possesses one hydrogen bond donor and four hydrogen bond acceptors [1]. The nitrogen atoms within the pyrazole rings exhibit different protonation tendencies based on their position and electronic environment. The N-4 position nitrogen (the bridging nitrogen between the two pyrazole rings) represents the most sterically accessible site for protonation, while the methylated nitrogens (N-1 and N-3) are not available for protonation due to substitution.

Comparative studies with related pyrazole compounds provide insight into expected pKa values. 1,3-Dimethylpyrazole exhibits a predicted pKa of 2.72±0.10 [4], which reflects the electron-withdrawing nature of the nitrogen atoms within the pyrazole ring. The bicyclic nature of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is expected to further stabilize the protonated form through resonance delocalization across the extended π-system.

Pyrazolo[3,4-b]pyridine derivatives have been shown to possess multiple sites for protonation, alkylation, or coordination with metals [5]. This suggests that 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole similarly offers versatile coordination possibilities, with the unsubstituted nitrogen atoms serving as Lewis basic sites.

The tautomeric behavior observed in related compounds, such as 1,3-Dimethyl-1H-pyrazol-5-ol, which exists in equilibrium between keto and enol forms depending on the solvent , suggests that 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole may also exhibit solvent-dependent structural variations that influence its acid-base properties.

Nitrogen PositionProtonation LikelihoodElectronic Environment
N-4 (bridging)HighMost accessible, neutral environment
N-2 (pyrazole)ModerateAromatic environment, partial accessibility
N-1 (methylated)NoneSubstituted, not available
N-3 (methylated)NoneSubstituted, not available

Solid-State Packing Interactions (Hydrogen Bonding, π-Stacking)

The solid-state packing of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is characterized by extensive intermolecular interactions that contribute to crystal stability and influence the compound's physical properties. The presence of multiple nitrogen atoms and the planar bicyclic structure facilitate both hydrogen bonding and π-stacking interactions.

Crystallographic studies of related pyrazolo[4,3-c]pyrazole derivatives reveal extensive hydrogen-bonding networks that significantly influence solid-state packing. In structurally similar compounds, intermolecular N-H···N hydrogen bonds form between pyrazole nitrogen atoms, creating chain-like or sheet-like arrangements [7]. The crystal structure of 3,7-diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione demonstrates plane-layered stacked structures held together by intermolecular hydrogen interactions between molecules and water molecules, with each water molecule interacting with three adjacent molecules via in-plane intermolecular hydrogen interactions [7].

Hirschfeld surface analysis of related compounds indicates that O···H interactions have the highest influence (48.2%) on crystal arrangement, while hydrogen bond interactions contribute significantly (16.7%) to three-dimensional molecular arrangement [7]. The extensive hydrogen bonding network between molecules in the crystal leads to tight association, with binding energies of approximately 72.99 kcal·mol⁻¹ and packing coefficients of 80.02% [7].

π-Stacking interactions play a crucial role in the solid-state organization of pyrazolo compounds. Studies on related heterocycles demonstrate that π-π interactions between aromatic rings contribute significantly to crystal stability, with London dispersion forces (Edis = -32.9 and -28.2 kJ mol⁻¹) being the primary contributor [8]. These interactions are larger than comparable systems, suggesting that the methyl groups at the pyrazole backbone may enhance stacking efficiency.

The crystal packing of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is expected to feature:

  • Primary hydrogen bonding: N-H···N interactions between the unsubstituted nitrogen and neighboring molecules
  • Secondary interactions: Weak C-H···N contacts involving methyl groups and nitrogen acceptors
  • π-Stacking: Face-to-face or edge-to-face arrangements of the bicyclic aromatic systems
  • Van der Waals interactions: Close packing facilitated by the compact molecular structure
Interaction TypeExpected ContributionEnergy Range (kJ/mol)
N-H···N hydrogen bondsPrimary15-25
C-H···N weak hydrogen bondsSecondary5-10
π-π stackingSignificant20-35
Van der WaalsBackground2-8

Comparative Physicochemical Profiling with Analogous Heterocycles

Comparative analysis of 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with structurally related heterocycles reveals distinct differences in physicochemical properties that arise from variations in ring fusion patterns and substitution. The compound belongs to the pyrazolo[4,3-c]pyrazole family, which differs from the more commonly studied pyrazolo[3,4-c]pyrazole isomers in terms of ring connectivity and electronic distribution.

The isomeric compound 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole shares the same molecular formula (C₆H₈N₄) and molecular weight (136.15 g/mol) but exhibits different physicochemical properties due to the altered ring fusion pattern [3]. The [3,4-c] fusion creates a different electronic environment compared to the [4,3-c] arrangement, potentially affecting solubility, stability, and reactivity patterns.

Comparative studies with monocyclic analogues demonstrate the impact of ring fusion on molecular properties. 1,3-Dimethylpyrazole (C₅H₈N₂, 96.13 g/mol) serves as the structural foundation, with the additional fused ring in the bicyclic compound contributing 40.02 g/mol to the molecular weight and significantly altering the electronic properties [4]. The bicyclic nature increases structural rigidity and reduces conformational flexibility, which typically enhances thermal stability but may reduce solubility in polar solvents.

Research on pyrazolo[3,4-c]pyrazole derivatives indicates that compounds in this class exhibit diverse pharmacological properties and serve as effective antibacterial and antifungal agents [9]. Molecular docking studies reveal that pyrazolo[3,4-c]pyrazole derivatives demonstrate high binding affinity to protein targets, with docking scores of -4.8 kcal mol⁻¹ for antifungal activity and -3.7 kcal mol⁻¹ for antibacterial activity [9].

The substitution pattern analysis reveals that 4,6-disubstituted pyrazolo[3,4-b]pyridines, representing a closely related structural class, account for approximately 46.83% of described compounds in this family [5]. This prevalence suggests that the dimethyl substitution pattern in 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole represents an optimal substitution arrangement for stability and synthetic accessibility.

Thermal stability comparisons indicate that pyrazolo[4,3-c]pyrazole derivatives generally exhibit decomposition temperatures above 250°C, which is significantly higher than simple pyrazoles [2]. The compound 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole demonstrates a decomposition temperature of 330°C [7], suggesting that the bicyclic framework provides substantial thermal stabilization.

Compound ClassRing SystemMolecular Weight RangeKey Properties
Pyrazolo[4,3-c]pyrazolesBicyclic fused130-200 g/molHigh thermal stability, moderate polarity
Pyrazolo[3,4-c]pyrazolesBicyclic fused130-200 g/molEnhanced biological activity, similar stability
Monocyclic pyrazolesSingle ring80-120 g/molHigher solubility, lower thermal stability
Pyrazolo[3,4-b]pyridinesBicyclic fused140-220 g/molPharmaceutical relevance, variable properties

XLogP3

0.4

Dates

Last modified: 08-16-2023

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